8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic aromatic organic compound. Purines, including substances like caffeine, xanthine, and the nucleobases adenine and guanine, are fundamental to life .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine core, which is a two-ring system consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . Attached to this core would be various functional groups including a 3-hydroxypropyl group and a 3-phenylpropyl group.Scientific Research Applications
- Relevance : 8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione contributes to the microbial synthesis of 3-HP. Researchers have explored host strains (e.g., Escherichia coli and Klebsiella pneumoniae), metabolic pathways, key enzymes, and strategies to enhance production .
- Applications : Researchers are investigating ways to harness this compound for sustainable chemical production .
Bioproduction of 3-Hydroxypropionic Acid (3-HP)
CO2-Based Manufacturing
Natural Product Chemistry
properties
IUPAC Name |
6-(3-hydroxypropyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15-14-26-17-18(22-20(26)24(15)12-7-13-27)23(2)21(29)25(19(17)28)11-6-10-16-8-4-3-5-9-16/h3-5,8-9,14,27H,6-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWNGNFRBCDLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Hydroxypropyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
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